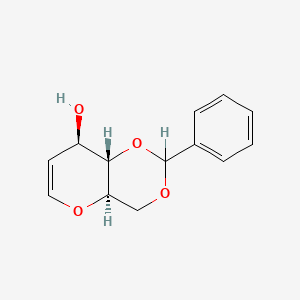

4,6-O-Benzylidene-D-glucal

Beschreibung

BenchChem offers high-quality 4,6-O-Benzylidene-D-glucal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-O-Benzylidene-D-glucal including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63598-36-7 |

|---|---|

Molekularformel |

C13H14O4 |

Molekulargewicht |

234.25 g/mol |

IUPAC-Name |

(2R,4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13-/m1/s1 |

InChI-Schlüssel |

XMDUTBYCCVWPLD-FVCCEPFGSA-N |

SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)O[C@@H](O1)C3=CC=CC=C3 |

Kanonische SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 |

Synonyme |

1,5-Anhydro-2-deoxy-4,6-O-[(R)-phenylmethylene]-D-arabino-Hex-1-enitol; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-O-Benzylidene-D-glucal from D-glucal

Abstract: This technical guide provides an in-depth examination of the synthesis of 4,6-O-benzylidene-D-glucal, a pivotal intermediate in modern carbohydrate chemistry and drug development. We will explore the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a robust and reliable methodology for the preparation of this versatile building block.

Strategic Importance of 4,6-O-Benzylidene-D-glucal

D-glucal derivatives are fundamental building blocks in glycosylation chemistry. The selective protection of the hydroxyl groups is paramount for achieving desired regioselectivity in subsequent transformations. The 4,6-O-benzylidene acetal serves as an excellent protecting group for the primary C-6 and secondary C-4 hydroxyls of D-glucal. This protection imparts conformational rigidity to the pyranose ring, which is crucial for controlling the stereochemical outcome of reactions at the remaining C-3 hydroxyl group and the C1-C2 double bond.[1] Consequently, 4,6-O-benzylidene-D-glucal is a highly valuable precursor for the synthesis of complex oligosaccharides, 2-deoxy sugars, and C-glycosides, which are core structures in numerous therapeutic agents.[1]

The Chemistry of Acetal Formation: Mechanism and Rationale

The synthesis of 4,6-O-benzylidene-D-glucal from D-glucal is a classic example of an acid-catalyzed acetalization. The reaction involves the formation of a six-membered 1,3-dioxane ring, which is thermodynamically favored over other potential acetals due to its stable chair conformation fused to the pyranose ring.[1]

The mechanism proceeds through several distinct, reversible steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[2][3]

-

Nucleophilic Attack: One of the diol's hydroxyl groups (typically the more reactive primary C-6 hydroxyl) acts as a nucleophile, attacking the activated carbonyl carbon.[4][5]

-

Hemiacetal Formation: A proton transfer step yields a hemiacetal intermediate.[4][6]

-

Activation of Hemiacetal: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3]

-

Formation of an Oxonium Ion: The departure of a water molecule is assisted by the neighboring oxygen atom, resulting in the formation of a resonance-stabilized oxonium ion.[3]

-

Intramolecular Cyclization: The second hydroxyl group (C-4 OH) attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.[4]

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable cyclic 4,6-O-benzylidene acetal.

Caption: Mechanism of benzylidene acetal formation.

Synthetic Strategies and Catalyst Selection

Several methods exist for the benzylidenation of D-glucal. The choice of reagents and catalyst is critical and depends on the desired scale, purity requirements, and available laboratory resources.

-

Classical Method (Benzaldehyde and Lewis Acid): The most traditional and widely cited method involves the direct reaction of D-glucal with benzaldehyde using a Lewis acid catalyst, typically anhydrous zinc chloride (ZnCl₂).[1][7] This method is effective but requires strictly anhydrous conditions to prevent side reactions and drive the equilibrium toward the product.[7]

-

Acetal Exchange Method (Benzaldehyde Dimethyl Acetal): A milder and often more efficient alternative is to use benzaldehyde dimethyl acetal (BDA) as the benzylidene source.[8][9] This is an acetal exchange reaction catalyzed by acids such as p-toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), or copper(II) trifluoromethanesulfonate (Cu(OTf)₂).[9][10] The use of Cu(OTf)₂ is particularly advantageous as the reaction often proceeds rapidly at room temperature.[9] This method avoids the production of water as a byproduct, instead releasing methanol, which simplifies driving the reaction to completion.

Comparative Overview of Reaction Conditions

The selection of solvent and catalyst significantly impacts reaction time and yield. The following table summarizes conditions reported in the literature for related benzylidene acetal formations, providing a baseline for optimization.

| Substrate | Benzylidene Source | Catalyst | Solvent | Temp. | Time | Yield | Reference |

| D-Glucal | Benzaldehyde | Anhydrous ZnCl₂ | None | Room Temp. | 12 h | ~30% | Sharma & Brown, 1966[7] |

| Methyl α-D-glucopyranoside | Benzaldehyde | Anhydrous ZnCl₂ | Benzaldehyde | Room Temp. | 48 h | High | Organic Syntheses[11] |

| Methyl α-D-glucopyranoside | Benzaldehyde Dimethyl Acetal | CSA | DMF | 50°C | 6 h | 76% | DergiPark[10] |

| Generic Diol | Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ | Acetonitrile | Room Temp. | < 1 h | High | GlycoPODv2, NCBI[9] |

Detailed Experimental Protocol: The Sharma & Brown Method

This protocol is a robust, well-documented procedure for the direct benzylidenation of D-glucal.[7] Adherence to anhydrous conditions is critical for success.

Materials:

-

D-glucal (prepared from tri-O-acetyl-D-glucal)

-

Benzaldehyde (freshly distilled under nitrogen)

-

Zinc chloride (freshly fused and powdered)

-

Anhydrous sodium sulfate (optional, for water scavenging)[7]

-

Diethyl ether (anhydrous)

-

n-Hexane (anhydrous)

-

Neutral alumina (Grade II)

-

Standard laboratory glassware, dried in an oven

-

Nitrogen atmosphere setup

-

Magnetic stirrer

Workflow Diagram:

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine D-glucal (1.0 g), freshly distilled benzaldehyde (2.0 mL), and freshly fused zinc chloride (600 mg).[7]

-

Reaction: Stir the mixture vigorously at room temperature for 12 hours. The solid materials will slowly dissolve, often forming a pale-colored solution.[7]

-

Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether. Filter to remove any insoluble residues.

-

Purification - Part 1 (Removal of Benzaldehyde): Concentrate the ethereal solution under reduced pressure. The resulting residue contains the product and excess benzaldehyde. To remove the benzaldehyde, dissolve the residue in a minimal amount of solvent and load it onto a neutral alumina column (Grade II). Elute the column with n-hexane until the eluent is free from the scent of benzaldehyde.[7]

-

Purification - Part 2 (Isolation of Product): Switch the elution solvent to diethyl ether to recover the 4,6-O-benzylidene-D-glucal from the column.[7]

-

Final Steps: Evaporate the ether fractions to yield a colorless solid. The product can be further purified by crystallization from an ether-hexane mixture.[7]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis). The expected melting point after crystallization is 142-143°C.[7]

Field Insights & Troubleshooting

-

The Criticality of Anhydrous Conditions: Water can hydrolyze the zinc chloride catalyst and react with the glucal double bond. Ensure all glassware is oven-dried, reagents are anhydrous, and the reaction is run under an inert atmosphere (nitrogen or argon). While the original paper noted that anhydrous sodium sulfate made little difference, its inclusion can be a safeguard against trace moisture.[7]

-

Purity of Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon storage. Using freshly distilled benzaldehyde is essential to prevent the introduction of this acidic impurity, which can interfere with the reaction.[7]

-

Low Yields: If yields are consistently low, consider extending the reaction time or switching to the milder and often more efficient benzaldehyde dimethyl acetal/Cu(OTf)₂ system.[9]

-

Purification Strategy: The alumina column wash with hexane is a key step for obtaining a high-purity product free of benzaldehyde, which can be difficult to remove by simple crystallization.[7]

References

- Sharma, M., & Brown, R. K. (1966). THE PREPARATION OF 4,6-O-BENZYLIDENE-D-GLUCAL AND THE REACTION OF METHYLLITHIUM WITH METHYL 2,3-ANHYDRO-4,6-O-BENZYLIDENE-α-D-ALLOPYRANOSIDE. Canadian Journal of Chemistry.

- BenchChem. (n.d.). 4,6-O-Benzylidene-D-glucose|High-Purity Research Chemical. BenchChem.

- Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Chemistry Steps.

- BenchChem. (n.d.). Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis. BenchChem.

- DergiPark. (2019).

- NCBI. (2021). Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf.

- Organic Syntheses. (n.d.).

- Chemistry LibreTexts. (2019). 14.

- Chemistry LibreTexts. (2025). 19.

- Study.com. (n.d.).

- Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. study.com [study.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the ¹H NMR Characterization of 4,6-O-Benzylidene-D-glucal

Introduction

In the landscape of carbohydrate chemistry, D-glucal and its derivatives are pivotal building blocks for the synthesis of a diverse array of bioactive molecules, including oligosaccharides, glycoconjugates, and C-glycosides. Among these derivatives, 4,6-O-benzylidene-D-glucal stands out as a particularly valuable intermediate. The strategic installation of the benzylidene acetal locks the C4 and C6 hydroxyl groups, thereby directing subsequent chemical transformations to the C2 and C3 positions of the glucal scaffold. This regioselective protection is fundamental to designing complex synthetic pathways in drug development and materials science.

A thorough structural elucidation of this intermediate is paramount to ensure its purity and to confirm its chemical identity before proceeding with multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the most powerful and routinely used analytical technique for this purpose. This guide provides a comprehensive overview of the ¹H NMR characterization of 4,6-O-benzylidene-D-glucal, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind the observed spectral features, provide a field-proven experimental protocol, and present a detailed analysis of the ¹H NMR spectrum.

The Structural Rationale: Why ¹H NMR is Definitive

The ¹H NMR spectrum of 4,6-O-benzylidene-D-glucal is rich with information, offering a unique fingerprint of the molecule. Each proton in the structure resides in a distinct electronic environment, leading to a characteristic chemical shift (δ). Furthermore, the through-bond interactions between neighboring protons (scalar or J-coupling) result in signal splitting, providing crucial information about the connectivity and stereochemistry of the molecule.

The key to interpreting the spectrum lies in understanding the structural features that influence the magnetic environment of each proton. The presence of the C1-C2 double bond in the dihydropyran ring, the rigid 1,3-dioxane ring of the benzylidene acetal, and the phenyl group all exert significant electronic and steric effects that are reflected in the ¹H NMR spectrum.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for the pyran ring and substituents O5 [label="O", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C1", pos="1.5,1.5!"]; C2 [label="C2", pos="2,0.5!"]; C3 [label="C3", pos="1.5,-1!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="-1,-0.5!"];

// Protons on the pyran ring H1 [label="H1", pos="1.8,2.2!", fontcolor="#4285F4"]; H2 [label="H2", pos="2.8,0.5!", fontcolor="#4285F4"]; H3 [label="H3", pos="2.2,-1.5!", fontcolor="#4285F4"]; H4 [label="H4", pos="0,-2.3!", fontcolor="#4285F4"]; H5 [label="H5", pos="-1.8,-1!", fontcolor="#4285F4"];

// Benzylidene acetal group C6 [label="C6", pos="-2,0.5!"]; O6 [label="O", pos="-3,1!", color="#EA4335", fontcolor="#FFFFFF"]; O4 [label="O", pos="-1,-2!", color="#EA4335", fontcolor="#FFFFFF"]; C_acetal [label="C", pos="-2.5,-2!"]; H_acetal [label="H", pos="-2.8,-2.8!", fontcolor="#34A853"]; Ph [label="Ph", pos="-4,-2.5!", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Protons on C6 H6a [label="H6a", pos="-2.5,1.2!", fontcolor="#4285F4"]; H6b [label="H6b", pos="-1.5,1.2!", fontcolor="#4285F4"];

// Edges for the pyran ring O5 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O5;

// Double bond C1 -- C2 [style=bold];

// Edges for substituents C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C5 -- C6; C6 -- O6; C4 -- O4; O6 -- C_acetal; O4 -- C_acetal; C_acetal -- H_acetal; C_acetal -- Ph; C6 -- H6a; C6 -- H6b; }

Caption: Structure of 4,6-O-benzylidene-D-glucal with key protons labeled.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol is a self-validating system designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 4,6-O-benzylidene-D-glucal into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice as it is aprotic and effectively dissolves the analyte.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm). Alternatively, the residual solvent peak of CHCl₃ at δ 7.26 ppm can be used for referencing.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion, which is particularly important for carbohydrate analysis where spectral crowding can be an issue.

-

Probe Temperature: Set the probe temperature to 298 K (25 °C).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient for quantitative analysis.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to encompass all proton signals.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm or the residual solvent peak.

-

Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities and measure the coupling constants (J-values) for all relevant signals.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; weigh [label="Weigh Sample\n(5-10 mg)"]; dissolve [label="Dissolve in CDCl3\n(0.6 mL) with TMS"]; filter [label="Filter into\nNMR Tube"]; weigh -> dissolve -> filter; }

subgraph "cluster_acq" { label = "NMR Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; instrument [label="400+ MHz Spectrometer"]; params [label="Set Parameters\n(zg30, 16-64 scans)"]; acquire [label="Acquire FID"]; instrument -> params -> acquire; }

subgraph "cluster_proc" { label = "Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase Correction"]; calibrate [label="Calibrate Spectrum"]; integrate [label="Integrate Signals"]; analyze [label="Analyze δ and J"]; ft -> phase -> calibrate -> integrate -> analyze; }

filter -> instrument [lhead=cluster_acq, ltail=cluster_prep]; acquire -> ft [lhead=cluster_proc, ltail=cluster_acq]; }

Caption: A streamlined workflow for the ¹H NMR analysis of 4,6-O-benzylidene-D-glucal.

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of 4,6-O-benzylidene-D-glucal can be divided into three main regions: the aromatic region, the carbohydrate ring region, and the benzylidene acetal proton region. The following table summarizes the expected chemical shifts and coupling constants based on the analysis of closely related structures and established principles of NMR spectroscopy.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| Aromatic-H | 7.30 - 7.50 | Multiplet | - |

| H-acetal | ~5.50 | Singlet | - |

| H-1 | ~6.40 | Doublet of doublets | J₁,₂ ≈ 6.0, J₁,₃ ≈ 1.5 |

| H-2 | ~4.80 | Doublet of doublets | J₂,₁ ≈ 6.0, J₂,₃ ≈ 4.0 |

| H-3 | ~4.30 | Multiplet | - |

| H-4 | ~3.80 | Multiplet | - |

| H-5 | ~4.00 | Multiplet | - |

| H-6a, H-6b | ~3.70 - 4.30 | Multiplets | - |

Detailed Rationale for Assignments:

-

Aromatic Protons (δ 7.30 - 7.50): The five protons of the phenyl group typically appear as a complex multiplet in this downfield region due to their deshielded environment.

-

Acetal Proton (H-acetal, δ ~5.50): The single proton on the benzylic carbon of the acetal is significantly deshielded by the two adjacent oxygen atoms and the phenyl ring, resulting in a characteristic singlet around 5.50 ppm. Its singlet nature confirms the absence of adjacent protons.

-

Olefinic Protons (H-1 and H-2):

-

H-1 (δ ~6.40): This proton is attached to a carbon that is both olefinic and adjacent to the ring oxygen (anomeric-like position), leading to a substantial downfield shift. It typically appears as a doublet of doublets due to coupling with H-2 across the double bond (³JH1,H2 ≈ 6.0 Hz) and a smaller, long-range coupling with H-3 (⁴JH1,H3 ≈ 1.5 Hz).

-

H-2 (δ ~4.80): This proton is also on the double bond but is less deshielded than H-1. It shows a doublet of doublets multiplicity from coupling to H-1 (³JH2,H1 ≈ 6.0 Hz) and H-3 (³JH2,H3 ≈ 4.0 Hz).

-

-

Pyranoid Ring Protons (H-3, H-4, H-5, H-6a, H-6b):

-

The remaining protons on the dihydropyran ring (H-3, H-4, and H-5) and the exocyclic methylene protons (H-6a and H-6b) typically resonate in the more crowded region between δ 3.70 and 4.30 ppm.

-

The rigid conformation imposed by the 4,6-O-benzylidene ring leads to distinct chemical shifts for the axial and equatorial protons. The exact assignment of these protons often requires two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous identification.

-

Conclusion

The ¹H NMR characterization of 4,6-O-benzylidene-D-glucal is an indispensable tool for verifying its structure and purity, which are critical for its successful application in complex organic synthesis. A meticulous approach to sample preparation, data acquisition, and spectral interpretation, as outlined in this guide, ensures the generation of reliable and reproducible results. By understanding the interplay between the molecule's structure and its NMR spectral features, researchers can confidently utilize this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

-

Synthesis and Structural Characterization of Methyl 4,6-O-benzylidene-α-D-glucopyranoside Derivatives. DergiPark Akademik. Available at: [Link]

-

Synthesis of Benzylidene Acetals of N-Acetyl-N-Methyl Glucamine. Revue Roumaine de Chimie. Available at: [Link]

-

Nuclear Magnetic Resonance Spectroscopy of Carbohydrates. Wikipedia. Available at: [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. Available at: [Link]

-

A Facile Synthesis of 4,6-O-benzylidene glucal. ResearchGate. Available at: [Link]

A Comprehensive Spectroscopic Guide to 4,6-O-benzylidene-D-glucal: Characterization for Synthetic Applications

Abstract

4,6-O-benzylidene-D-glucal is a pivotal intermediate in modern carbohydrate chemistry. As a member of the glycal family—1,2-unsaturated derivatives of sugars—it serves as a versatile chiral building block for the synthesis of oligosaccharides, glycoconjugates, and various natural products.[1][2] The strategic installation of the 4,6-O-benzylidene acetal provides conformational rigidity and protects two hydroxyl groups simultaneously, directing the stereochemical outcome of subsequent glycosylation reactions.[3] Accurate structural confirmation and purity assessment of this key synthon are paramount, relying on a multi-technique spectroscopic approach. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4,6-O-benzylidene-D-glucal, offering field-proven insights into spectral interpretation and data acquisition for researchers in synthetic and medicinal chemistry.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for unambiguous spectral assignment. The structure of 4,6-O-benzylidene-D-glucal, with numbering conforming to IUPAC conventions for pyranose rings, is presented below. This numbering will be used consistently throughout this guide.

Caption: Structure of 4,6-O-benzylidene-D-glucal with atom numbering.

¹H NMR Spectroscopy

Proton NMR is the most powerful tool for confirming the successful synthesis of 4,6-O-benzylidene-D-glucal, providing detailed information about the proton environment, stereochemistry, and the presence of key functional groups.

Expertise & Experience: Experimental Rationale

The rationale for using ¹H NMR is to verify three critical structural features:

-

The Glycal Double Bond: The presence of the C1=C2 double bond is confirmed by two signals in the vinyl region of the spectrum with characteristic chemical shifts and a small cis-coupling constant.

-

The Benzylidene Acetal: The successful installation of the benzylidene protecting group is confirmed by a sharp singlet for the acetal proton (H7) and a multiplet corresponding to the five protons of the phenyl ring.

-

The Pyranose Ring Protons: The chemical shifts and coupling constants of the remaining ring protons (H3, H4, H5, H6) confirm the overall structure and its conformation. The free hydroxyl group at C3 can be identified by its characteristic signal, which may be broad and is exchangeable with D₂O.

Experimental Protocol (Self-Validating System)

-

Sample Preparation: Dissolve ~5-10 mg of the dried sample in ~0.6 mL of a deuterated solvent (typically CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often preferred for its volatility and minimal signal overlap with the analyte.

-

Internal Standard: The residual solvent peak (CHCl₃ at δ 7.26 ppm) serves as the primary internal reference for calibrating the chemical shift axis.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex multiplets of the sugar ring protons.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

-

-

Validation Step (D₂O Exchange): Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the C3-OH signal confirms its assignment.

Data Summary: ¹H NMR of 4,6-O-benzylidene-D-glucal

The following data is compiled from literature sources and represents typical values observed in CDCl₃.[4]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~6.45 | d | J₁,₂ = 6.2 |

| H-2 | ~4.85 | d | J₂,₁ = 6.2 |

| Ph-H | 7.30 - 7.55 | m | - |

| H-7 (acetal) | ~5.55 | s | - |

| H-3 | ~4.35 | m | - |

| H-4 | ~3.85 | m | - |

| H-5 | ~3.95 | m | - |

| H-6eq | ~4.30 | dd | Jgem ≈ 10.5, J₅,₆eq ≈ 5.0 |

| H-6ax | ~3.80 | t | Jgem ≈ 10.5, J₅,₆ax ≈ 10.5 |

| C3-OH | ~2.50 | br s | - |

Note: Chemical shifts can vary slightly based on solvent and concentration.

Spectrum Interpretation

-

Vinyl Protons (H-1, H-2): The H-1 proton, being attached to a carbon adjacent to the ring oxygen, is significantly deshielded and appears furthest downfield around 6.45 ppm. The H-2 proton appears upfield around 4.85 ppm. They appear as doublets with a mutual coupling constant of approximately 6.2 Hz, which is characteristic of a cis relationship across the double bond.

-

Benzylidene Group (H-7, Ph-H): The acetal proton (H-7) gives a sharp singlet at ~5.55 ppm, a definitive marker for the benzylidene group. The five aromatic protons resonate as a complex multiplet between 7.30 and 7.55 ppm.

-

Pyranose Ring Protons (H-3 to H-6): These protons appear in the more crowded region between 3.80 and 4.35 ppm. H-3 is adjacent to the double bond and the hydroxyl group. The protons at C-6 are diastereotopic, appearing as distinct signals (axial and equatorial) with both geminal (Jgem) and vicinal (J₅,₆) couplings. The large diaxial coupling (J₅,₆ax ≈ 10.5 Hz) is often observable for H-6ax.

-

Hydroxyl Proton (C3-OH): The hydroxyl proton typically appears as a broad singlet and its position is highly variable. Its identity is confirmed by its disappearance upon D₂O exchange.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy complements ¹H NMR by providing a direct count of unique carbon atoms and information about their electronic environment.

Expertise & Experience: Experimental Rationale

The primary goal is to confirm the carbon skeleton of the molecule. Key diagnostic signals include:

-

Vinyl Carbons: Two signals in the olefinic region confirming the C1=C2 double bond.

-

Acetal Carbon: A single signal around 101-102 ppm, confirming the C-O-C-O linkage of the benzylidene group.

-

Aromatic Carbons: Four signals for the phenyl ring (due to symmetry, the ortho and meta carbons are equivalent).

-

Pyranose Carbons: The remaining signals corresponding to the sugar backbone.

Experimental Protocol

The sample prepared for ¹H NMR can be used directly. ¹³C NMR experiments require significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.[5]

-

Acquisition Parameters:

-

Number of Scans (ns): 1024-4096 scans are typically required for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

-

Referencing: The solvent signal (CDCl₃ at δ 77.16 ppm) is used as the internal reference.

Data Summary: ¹³C NMR of 4,6-O-benzylidene-D-glucal

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~145.0 |

| C-2 | ~102.5 |

| C-3 | ~67.5 |

| C-4 | ~72.0 |

| C-5 | ~70.0 |

| C-6 | ~68.5 |

| C-7 (acetal) | ~101.5 |

| C-ipso | ~137.0 |

| C-ortho | ~126.5 |

| C-meta | ~128.5 |

| C-para | ~129.5 |

Data sourced from spectral databases and represents typical values.[6]

Spectrum Interpretation

-

Downfield Region: The C-1 carbon of the vinyl ether is the most deshielded carbon of the pyranose ring, appearing around 145.0 ppm. The aromatic carbons resonate between 126-138 ppm.

-

Midfield Region: The C-2 carbon appears around 102.5 ppm. The acetal carbon (C-7) gives a sharp, characteristic signal around 101.5 ppm.

-

Upfield Region: The remaining sp³-hybridized carbons of the sugar ring (C-3, C-4, C-5, C-6) appear between 67 and 72 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Expertise & Experience: Experimental Rationale

IR analysis is used to quickly verify the presence of the hydroxyl group, the aromatic ring, the C=C double bond, and the C-O bonds characteristic of the acetal and ether linkages. The absence of a strong carbonyl (C=O) signal is also a key indicator of product purity.

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, as a mull (Nujol), or as a thin film from a volatile solvent like CH₂Cl₂ on a salt plate (NaCl or KBr).

-

Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet) must be acquired first. This is then automatically subtracted from the sample spectrum to eliminate signals from atmospheric CO₂ and H₂O.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3590 (sharp) | O-H Stretch (free) | Hydroxyl |

| 3050-3030 | C-H Stretch | Aromatic |

| 1670 | C=C Stretch | Vinyl Ether |

| 1450, 1500 | C=C Stretch (in-ring) | Aromatic Ring |

| 1200-1000 | C-O Stretch | Acetal, Ether, Alcohol |

| 753, 698 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |

Data compiled from literature.[4]

Spectrum Interpretation

-

O-H Region: A relatively sharp band around 3590 cm⁻¹ is characteristic of a free (non-hydrogen-bonded) secondary hydroxyl group.[4]

-

C=C Region: The absorption at 1670 cm⁻¹ is a key diagnostic for the vinyl ether double bond.[4] Aromatic ring stretching vibrations appear near 1500 and 1450 cm⁻¹.

-

Fingerprint Region: This region is complex, but contains strong C-O stretching bands between 1200-1000 cm⁻¹. The two strong bands at 753 and 698 cm⁻¹ are highly characteristic of a monosubstituted benzene ring, arising from C-H out-of-plane bending.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering definitive proof of the molecular formula and structural components.

Expertise & Experience: Experimental Rationale

The goal is to confirm the molecular weight and observe a fragmentation pattern consistent with the proposed structure. Key expected observations are:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₃H₁₄O₄ = 234.25 g/mol ).

-

Key Fragments: Fragmentation of the benzylidene group (loss of Ph, PhCHO) and cleavage of the pyranose ring are expected.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a soft ionization technique that will likely show the protonated molecule [M+H]⁺ at m/z 235 or a sodium adduct [M+Na]⁺ at m/z 257. EI is a higher-energy technique that will show the molecular ion [M]⁺• at m/z 234 and more extensive fragmentation.

-

Analysis: A high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm) of the theoretical value.

Data Summary: Expected MS Fragmentation

| m/z Value | Ion Identity | Interpretation |

| 234 | [M]⁺• | Molecular Ion (EI) |

| 235 | [M+H]⁺ | Protonated Molecule (ESI) |

| 157 | [M - Ph]⁺ | Loss of the phenyl group (C₆H₅) |

| 128 | [M - PhCHO]⁺• | Loss of benzaldehyde |

| 105 | [PhCO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Overall Experimental Workflow

The logical flow for the complete spectroscopic characterization of a newly synthesized batch of 4,6-O-benzylidene-D-glucal is outlined below.

Caption: Workflow for spectroscopic characterization.

Conclusion

The structural integrity of 4,6-O-benzylidene-D-glucal is unequivocally established through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR confirm the precise connectivity and stereochemistry of the carbon skeleton, with diagnostic signals for the vinyl ether and benzylidene acetal moieties. Infrared spectroscopy provides rapid confirmation of key functional groups, notably the free C3-hydroxyl group. Finally, mass spectrometry verifies the correct molecular weight and elemental composition. Together, these methods form a robust, self-validating system for the characterization of this essential carbohydrate synthon, ensuring its quality for use in complex synthetic endeavors.

References

-

Sharma, M., & Brown, R. K. (1966). THE PREPARATION OF 4,6-0-BENZYLIDENE-D-GLUCAL. AND THE. REACTION OF METHYLLITHIUM WITH METHYL 2,3-ANHYDRO-4,6-. 0-BENZYLIDENE- (u-D-ALLOPYRANOSIDE. Canadian Journal of Chemistry, 44(24), 2825-2835. [Link]

-

SpectraBase. (n.d.). 4,6-O-BENZYLIDENE-D-GLUCAL. Wiley. Retrieved January 16, 2026, from [Link]

-

Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

-

Godin, A. M., et al. (2018). Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals. Organic & Biomolecular Chemistry, 16(34), 6294-6299. [Link]

-

Kumar, A., & Kumar, V. (2019). Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis. Organic & Biomolecular Chemistry, 17(11), 2893-2913. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

Sources

- 1. Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatility of glycals in synthetic organic chemistry: coupling reactions, diversity oriented synthesis and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to 4,6-O-Benzylidene-D-glucal in Modern Glycoscience

Abstract

The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the precise synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of available protecting groups, the 4,6-O-benzylidene acetal of D-glucal stands out for its unique combination of stability and reactivity. This technical guide provides an in-depth analysis of the role of 4,6-O-benzylidene-D-glucal as a pivotal protecting group and versatile synthetic intermediate. We will explore its synthesis, the mechanistic underpinnings of its influence on glycosylation stereoselectivity, and detailed protocols for its installation and removal. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their synthetic endeavors.

Introduction: The Strategic Imperative of Protecting Groups in Carbohydrate Chemistry

Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, presenting a formidable challenge for regioselective chemical manipulation. The judicious application of protecting groups is therefore not merely a tactical step but a strategic necessity in oligosaccharide synthesis.[1] A protecting group must be introduced selectively, remain stable throughout various reaction conditions, and be removable under mild conditions that do not compromise the integrity of the newly synthesized molecule.

The 4,6-O-benzylidene acetal is a frequently employed protecting group for the simultaneous protection of the C4 and C6 hydroxyl groups of pyranosides.[2][3] Its formation from the corresponding diol and benzaldehyde is a classic example of acid-catalyzed acetalization.[4][5] This rigid bicyclic system not only masks the reactivity of two hydroxyl groups but also conformationally locks the pyranose ring, profoundly influencing the stereochemical outcome of subsequent glycosylation reactions.[6] This guide will specifically focus on the application of this protecting group to D-glucal, a versatile glycal that serves as a precursor to a wide array of 2-deoxy-sugars.

Synthesis of 4,6-O-Benzylidene-D-glucal: A Practical Approach

The preparation of 4,6-O-benzylidene-D-glucal is a well-established procedure, typically involving the direct reaction of D-glucal with benzaldehyde or a benzaldehyde equivalent.[7][8]

Experimental Protocol: Synthesis of 4,6-O-Benzylidene-D-glucal

Materials:

-

D-glucal

-

Benzaldehyde dimethyl acetal

-

Camphor-10-sulfonic acid (CSA) or another suitable acid catalyst

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of D-glucal in anhydrous DMF, add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid.

-

Heat the reaction mixture at 50°C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the mixture to room temperature and neutralize the acid with triethylamine.[9]

-

Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford 4,6-O-benzylidene-D-glucal as a white solid.

A variety of synthetic routes have been developed, with some methods offering a two-step synthesis from phenyl 1-seleno-α-d-mannopyranoside in a 59% overall yield.[10] Another approach utilizes the readily available α-methyl glucopyranoside in a four-step sequence.[11]

The Mechanistic Role of the 4,6-O-Benzylidene Group in Directing Glycosylation Stereoselectivity

The presence of the 4,6-O-benzylidene group exerts a profound influence on the stereochemical outcome of glycosylation reactions. This is largely attributed to its conformational rigidity, which restricts the pyranose ring and influences the stability of the intermediate oxocarbenium ion.[6][12]

Conformational Control and the Oxocarbenium Ion

The 4,6-O-benzylidene acetal locks the C5-C6 bond in a specific conformation, which can sterically hinder one face of the pyranose ring.[6] In the case of glucal-derived donors, this conformational constraint favors the formation of an α-glycosidic bond. The mechanism of glycosylation is often described as a continuum between an SN1 and SN2 pathway.[13] In the SN1-like mechanism, a planar oxocarbenium ion intermediate is formed. The rigid benzylidene group can influence the preferred conformation of this intermediate, directing the incoming nucleophile (the glycosyl acceptor) to attack from the less hindered face.[12]

The Role of Torsional Effects

Recent studies have highlighted the importance of torsional interactions, particularly the O2-C2-C3-O3 torsion angle, in determining the anomeric selectivity in 4,6-O-benzylidene protected systems.[14] Changes in this torsional angle upon moving from the ground state to the transition state can either favor or disfavor the formation of the oxocarbenium ion, thereby influencing the reaction pathway and stereochemical outcome.[14]

Remote Participation

While neighboring group participation by a C2 substituent is a well-understood phenomenon for achieving 1,2-trans-glycosides, the 4,6-O-benzylidene group can exert stereocontrol through "remote participation." Although a debated topic, this concept suggests that the benzylidene group can influence the electronic environment at the anomeric center, thereby directing the stereoselectivity of glycosylation.[15]

Diagram: Proposed Mechanism for Stereoselective Glycosylation

Caption: A simplified workflow of 4,6-O-benzylidene-directed glycosylation.

Deprotection of the 4,6-O-Benzylidene Acetal

The removal of the benzylidene acetal is a critical step in the final stages of oligosaccharide synthesis. A variety of methods have been developed to achieve this transformation, ranging from acidic hydrolysis to reductive cleavage.

Acidic Hydrolysis

The most common method for the complete removal of the benzylidene acetal is acid-catalyzed hydrolysis.[16] This is typically achieved using aqueous acid, such as aqueous sulfuric acid or sodium hydrogen sulfate monohydrate.[16] The mechanism involves protonation of one of the acetal oxygens, followed by elimination of benzaldehyde and subsequent attack of water to regenerate the diol.[17]

Table 1: Conditions for Acidic Hydrolysis of 4,6-O-Benzylidene Acetals

| Reagent | Solvent(s) | Temperature (°C) | Comments | Reference |

| Aqueous Sulfuric Acid | Various | RT - Reflux | A strong acid, may require careful control to avoid side reactions. | [16] |

| Sodium Hydrogen Sulfate Monohydrate | Methanol | 23-26 | A milder, solid acid catalyst that can be easily removed by filtration. | [16] |

| Phosphomolybdic Acid | Various | RT | Another solid acid catalyst option. | [16] |

Reductive Opening

Regioselective reductive opening of the benzylidene acetal provides a powerful method to generate either the 4-O-benzyl or 6-O-benzyl ether, which can serve as a handle for further functionalization. This is typically achieved using hydride reagents in the presence of a Lewis acid.

Table 2: Conditions for Reductive Opening of 4,6-O-Benzylidene Acetals

| Reagent(s) | Product(s) | Comments | Reference(s) |

| LiAlH₄-AlCl₃ | 4-O-benzyl and 6-O-benzyl ethers | The ratio of products can be controlled by the reaction conditions. | [18] |

| NaBH₃CN-HCl | 4-O-benzyl ether | Provides good selectivity for the 4-O-benzyl ether. | [18] |

| BH₃·Me₃N-AlCl₃ | 6-O-benzyl ether | Offers high selectivity for the 6-O-benzyl ether. | [18] |

| Et₃SiH-TfOH | 6-O-benzyl ether | A mild and selective method for the formation of the 6-O-benzyl ether. | [19] |

| Et₃SiH-PhBCl₂ | 4-O-benzyl ether | Provides excellent selectivity for the 4-O-benzyl ether. | [19] |

Hydrogenolysis

Catalytic hydrogenation is another effective method for the complete removal of the benzylidene acetal, particularly when other functional groups in the molecule are sensitive to acidic conditions.[2][3] A combination of triethylsilane and 10% Pd/C in methanol at room temperature has been shown to be a clean and efficient method for this deprotection.[2]

Diagram: Deprotection Strategies for 4,6-O-Benzylidene Acetal

Caption: Overview of deprotection pathways for the 4,6-O-benzylidene group.

Applications in Oligosaccharide Synthesis

The unique properties of 4,6-O-benzylidene-D-glucal make it a valuable building block in the synthesis of complex oligosaccharides. Its ability to direct the stereoselective formation of α-glycosidic bonds is particularly important in the synthesis of biologically active molecules. Furthermore, the regioselective opening of the benzylidene acetal allows for the introduction of further diversity into the carbohydrate scaffold.[20][21] For instance, regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides has been shown to be dependent on the size of the donor and the anomeric configuration of the acceptor.[20]

Conclusion

The 4,6-O-benzylidene acetal of D-glucal is a powerful and versatile tool in the arsenal of the synthetic carbohydrate chemist. Its ease of installation, profound influence on glycosylation stereoselectivity, and the variety of available deprotection methods make it an indispensable protecting group. A thorough understanding of the mechanistic principles governing its reactivity and the practical considerations for its use and removal, as outlined in this guide, will enable researchers to harness its full potential in the synthesis of complex carbohydrates for applications in drug discovery and materials science.

References

- Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. (n.d.). National Institutes of Health.

- THE PREPARATION OF 4,6-O-BENZYLIDENE-D-GLUCAL AND THE REACTION OF METHYLLITHIUM WITH METHYL 2,3-ANHYDRO-4,6-O-BENZYLIDENE-α-D-ALLOPYRANOSIDE. (n.d.). Canadian Science Publishing.

- Influence of the 4,6-O-benzylidene, 4,6-O-phenylboronate, and 4,6-O-polystyrylboronate protecting groups on the stereochemical outcome of thioglycoside-based glycosylations mediated by 1-benzenesulfinyl piperidine/triflic anhydride and N-iodosuccinimide/trimethylsilyl triflate. (n.d.). PubMed.

- THE PREPARATION OF 4,6-O-BENZYLIDENE-D-GLUCAL AND THE REACTION OF... (n.d.).

- A facile synthesis of 4,6-O-benzylidene glucal. (n.d.). ResearchGate.

- Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. (n.d.). National Institutes of Health.

- Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. (n.d.).

- A new entry to 4,6- O-benzylidene glucal from phenyl 1-seleno-α- d-mannopyranoside. (n.d.).

- Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. (n.d.). Organic Syntheses Procedure.

- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (n.d.). National Institutes of Health.

- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (n.d.). Beilstein Journals.

- Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. (n.d.). Research Collection.

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019).

- Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides. (n.d.). PubMed.

- Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. (n.d.).

- Proposed mechanism for 4,6-O-benzylidene-directed β-mannosylation. (n.d.). ResearchGate.

- 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. (2009). National Institutes of Health.

- Mechanistic picture for the 4,6-O-benzylidene-directed formation of α-... (n.d.). ResearchGate.

- ChemInform Abstract: A Selective Ring Opening Reaction of 4,6-O-Benzylidene Acetals in Carbohydrates Using Trialkylsilane Derivatives. (n.d.). ResearchGate.

- Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry.

- Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. (n.d.). National Center for Biotechnology Information.

- 1.4: Acetal Formation, Mechanism, Resonance. (2022). Chemistry LibreTexts.

- (PDF) One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. (n.d.). ResearchGate.

- Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. (2018). PubMed.

- Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.

- Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. (2018).

- Application Notes: Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.

- Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. (2019). DergiPark.

Sources

- 1. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors: Verification of the Disarming Influence of the trans-gauche Conformation of C5–C6 Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction to Glycosylation Reactions Using Protected Glucals: A Modern Synthetic Vade Mecum

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycals, cyclic enol ether derivatives of sugars, represent a cornerstone of modern carbohydrate chemistry. Their unique 1,2-unsaturated structure renders them exceptionally versatile chiral synthons, amenable to a wide array of stereoselective transformations.[1] This guide provides an in-depth exploration of glycosylation reactions utilizing protected glucals, focusing on the underlying mechanisms, the strategic role of protecting groups, and the causal factors governing stereochemical outcomes. We will dissect two principal reaction pathways: the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides and the direct electrophilic activation of the double bond to yield critical 2-deoxyglycosides. By synthesizing mechanistic theory with field-proven protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage glycal chemistry in the synthesis of complex carbohydrates and glycoconjugates.

The Glycal: A Privileged Synthon in Carbohydrate Chemistry

Discovered by Fischer and Zach in 1913, glycals are 1,5-anhydro-2-deoxy-ald-1-enitols. The endocyclic enol ether moiety is the lynchpin of their reactivity, serving as a nucleophilic species susceptible to attack by electrophiles. This reactivity provides a powerful entry point for the formation of glycosidic bonds, bypassing the need for traditional anomeric leaving groups and offering distinct mechanistic pathways.[2] The strategic choice of protecting groups on the remaining hydroxyls is not merely a matter of masking reactivity; it is a critical determinant of the glycal's electronic properties, conformational stability, and, ultimately, the stereochemical course of the glycosylation reaction.[3][4]

Electrophilic Activation: The Gateway to Glycal Glycosylation

The initiation of most glycal-based glycosylations involves the activation of the electron-rich double bond by an electrophilic species. This process generates a highly reactive oxocarbenium ion intermediate, which is then intercepted by a nucleophile (the glycosyl acceptor).[5] The choice of activator is paramount and dictates the subsequent reaction pathway.

Common classes of activators include:

-

Lewis Acids: Reagents like boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and indium(III) chloride (InCl₃) are frequently used to promote the reaction, often under anhydrous conditions.[6]

-

Brønsted Acids: Solid-supported acids, such as proton-exchange resins (e.g., Amberlyst H⁺), offer a milder and more practical alternative, facilitating easier workup and catalyst removal.[7]

-

Transition Metals: Catalytic systems, notably those based on gold(I), copper(II), and palladium(II), have emerged as powerful tools, often enabling reactions under mild conditions with high stereoselectivity and functional group tolerance.[8][9][10]

-

Halonium Species: Electrophiles like N-iodosuccinimide (NIS) are used to initiate addition reactions across the double bond, leading to 2-halo-glycosides, which are precursors to 2-deoxyglycosides.

The interplay between the glycal's protecting groups and the chosen activator is a central theme. Electron-donating protecting groups (e.g., benzyl ethers) create an "armed" glycal that is highly reactive. Conversely, electron-withdrawing groups (e.g., acetates, benzoates) produce a "disarmed" glycal, which requires more forceful activation conditions.[4] This armed/disarmed principle is a cornerstone of strategic oligosaccharide synthesis.

The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful and reliable method for converting glycals into 2,3-unsaturated glycosides.[6] This reaction involves a formal SN2' displacement, combining a nucleophilic substitution with an allylic shift. These products are not only valuable targets in their own right, found in numerous bioactive molecules, but are also versatile intermediates for further functionalization.[7]

Mechanism of the Ferrier Rearrangement

The reaction is typically initiated by a Lewis acid, which coordinates to the ring oxygen or the C3-hydroxyl (or its protected form), facilitating the formation of a delocalized allyloxocarbenium ion. This intermediate is then attacked by a nucleophile (an alcohol, thiol, etc.) at the anomeric carbon (C1) from the face opposite to the departing C3-substituent, yielding the 2,3-unsaturated glycoside.[6]

Caption: General Mechanism for the Synthesis of 2-Deoxyglycosides from Glucals.

Achieving Stereocontrol

Achieving high stereoselectivity in 2-deoxyglycosylation is a central challenge. The outcome is a delicate balance of factors:

-

Protecting Groups: The steric bulk and conformational constraints imposed by protecting groups at C3, C4, and C6 are critical. Bulky groups can effectively block one face of the molecule, directing the incoming nucleophile to the opposite side. For instance, cyclic protecting groups like 4,6-O-benzylidene acetals can lock the pyranose ring into a rigid conformation that favors the formation of α-glycosides. [3]* Catalyst/Promoter: Gold(I) catalysts, in combination with a silver co-catalyst, have been shown to enable the direct and highly α-stereoselective synthesis of deoxyglycosides from glycals via a proposed hydrofunctionalization mechanism. [10]This approach effectively suppresses the competing Ferrier rearrangement.

-

Indirect Methods: For the elusive 2-deoxy-β-glycosides, indirect strategies are often employed. One successful approach involves the installation of a temporary participating group at C2 (e.g., a thioacetate group), which directs β-glycosylation. This group is then removed in a subsequent step, typically via desulfurization, to reveal the 2-deoxy-β-glycoside. [11]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on established methodologies. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol: Lewis Acid-Catalyzed Ferrier Glycosylation

This protocol is adapted from methodologies for the synthesis of 2,3-unsaturated glycosides. [6][7]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the protected glycal (1.0 equiv) and the alcohol acceptor (1.2-1.5 equiv).

-

Dissolution: Dissolve the substrates in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C for SnCl₄ or 0 °C for BF₃·OEt₂).

-

Initiation: Add the Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 1.1 equiv) dropwise to the stirred solution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycal is consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).

-

Workup: Allow the mixture to warm to room temperature. Dilute with DCM and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel flash chromatography to yield the desired 2,3-unsaturated glycoside.

Protocol: Synthesis of α-2-Deoxythioglycosides

This protocol is based on the silver triflate (AgOTf) catalyzed synthesis of 2-deoxythioglycosides. [12]

-

Preparation: To a reaction tube, add the protected glycal (1.0 equiv) and AgOTf (10 mol%).

-

Inert Atmosphere: Seal the tube and purge with an inert atmosphere (N₂ or Ar).

-

Dissolution: Add anhydrous solvent (e.g., toluene or DCM).

-

Addition of Nucleophile: Add the thiol acceptor (1.2 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, washing with DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel flash chromatography to afford the α-2-deoxythioglycoside.

Applications in Drug Discovery and Development

The ability to efficiently and stereoselectively synthesize 2-deoxyglycosides and other complex carbohydrates using glycal chemistry has profound implications for drug development.

-

Access to Bioactive Scaffolds: Many potent therapeutic agents contain 2-deoxysugar motifs. [13]Glycal-based synthesis provides a direct route to these compounds and their analogues, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and reduce toxicity.

-

Improved Pharmacokinetics: Glycosylation is a key post-translational modification that critically influences the stability, solubility, and in vivo half-life of therapeutic proteins and small molecules. [14][15]By synthesizing specific glycan structures, researchers can modify drug candidates to improve their pharmacokinetic profiles. [16]* Targeted Drug Delivery: Specific glycan structures are recognized by lectin receptors on the surface of particular cell types. [17]Glycoconjugates synthesized from glycal precursors can be used to create targeted drug delivery systems that direct therapeutic payloads specifically to cancer cells or inflamed tissues, enhancing efficacy while minimizing off-target side effects. [14]* Glycan-Based Vaccines and Immunotherapies: Aberrant glycosylation patterns are a hallmark of many diseases, including cancer. [16][18]Synthetic glycans and glycoconjugates are crucial for the development of cancer vaccines and for engineering immunotherapies, such as CAR-T cells, with enhanced targeting capabilities. [16]

Conclusion

Protected glucals are far more than simple intermediates; they are enabling tools that provide access to structurally diverse and biologically important carbohydrates. The Ferrier rearrangement and direct 2-deoxyglycosylation represent two powerful, mechanistically distinct strategies for leveraging their synthetic potential. A thorough understanding of the reaction mechanisms, coupled with the strategic selection of protecting groups and activators, allows for precise control over reaction outcomes. As the demand for complex glycans in medicine and biology continues to grow, the foundational reactions of protected glucals will undoubtedly remain an indispensable part of the synthetic chemist's toolkit, driving innovation from fundamental research to the development of next-generation therapeutics.

References

-

Ferrier rearrangement. Wikipedia. [Link]

-

Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. National Institutes of Health (NIH). [Link]

-

Stereoselective glycosylation of exo-glycals by microwave-assisted Ferrier rearrangement. Tetrahedron Letters. [Link]

-

Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. MDPI. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. National Institutes of Health (NIH). [Link]

-

Stereospecific Glycosylation via Ferrier Rearrangement for Optical Resolution. ACS Publications. [Link]

-

Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Nature Communications. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

-

Stereoselective Construction of Glycosides Enabled by Glycosyl/Glycal Metal Species. ResearchGate. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. ResearchGate. [Link]

-

Stereoselective synthesis of 2-deoxy-α-C-glycosides from glycals. ResearchGate. [Link]

-

Anomeric glycosylation of glycals and mechanism for the formation of selective β‐glycosides. ResearchGate. [Link]

-

Creating glycoside diversity through stereoselective carboboration of glycals. National Institutes of Health (NIH). [Link]

-

Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. [Link]

-

Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health (NIH). [Link]

-

Gold(I)-Catalysed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals. ResearchGate. [Link]

-

A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. National Institutes of Health (NIH). [Link]

-

Glycosylation. Wikipedia. [Link]

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health (NIH). [Link]

-

Mechanism of Glycosylation. ChemistryViews. [Link]

-

Applications of Glycosyltransferases in the Site-specific Conjugation of Biomolecules and Development of a Targeted Drug Delivery System and Contrast Agents for MRI. National Institutes of Health (NIH). [Link]

-

N-linked Glycosylation and its Potential Application in Drug Dev. IT Medical Team. [Link]

-

A plausible mechanism for the activation of glycals. ResearchGate. [Link]

-

Chemical glycosylation. Wikipedia. [Link]

-

Glycans in Biotechnology and the Pharmaceutical Industry. Essentials of Glycobiology, 3rd edition. [Link]

-

Proposed mechanism for the activation of glycals by Kandasamy et al. ResearchGate. [Link]

-

Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

Versatility of Glycals in Synthetic Organic Chemistry: Coupling reactions, Diversity Oriented Synthesis and Natural Product Synthesis. ResearchGate. [Link]

-

Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]

-

Strategies for Protecting Group Free Glycosidation. McMaster University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 15. Glycans in Biotechnology and the Pharmaceutical Industry - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 17. Applications of Glycosyltransferases in the Site-specific Conjugation of Biomolecules and Development of a Targeted Drug Delivery System and Contrast Agents for MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 18. itmedicalteam.pl [itmedicalteam.pl]

Core Topic: The Stability and Strategic Deprotection of 4,6-O-Benzylidene-D-glucal Under Acidic Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Cornerstone Protecting Group

In the intricate field of synthetic carbohydrate chemistry, 4,6-O-benzylidene-D-glucal stands as a pivotal intermediate. Its rigidifying effect on the pyranose ring and its role as a robust protecting group for the C4 and C6 primary and secondary hydroxyls are indispensable for the regioselective functionalization of the remaining positions. However, the very nature of the benzylidene acetal—its susceptibility to acidic cleavage—is a double-edged sword. A comprehensive understanding of its stability is not merely academic; it is a prerequisite for the rational design of complex, multi-step syntheses of oligosaccharides and glycoconjugates.

This guide moves beyond a simple catalog of deprotection methods. It aims to provide a mechanistic and practical framework for predicting and controlling the fate of the 4,6-O-benzylidene group in an acidic environment. We will explore the fundamental kinetics of hydrolysis, the subtle interplay of reaction parameters, and the strategic deployment of this knowledge to achieve desired synthetic outcomes while avoiding common pitfalls like acyl migration and undesired side reactions.

The Mechanism of Acid-Catalyzed Acetal Hydrolysis

The cleavage of a benzylidene acetal is a classic example of acid-catalyzed hydrolysis. The reaction proceeds through a series of equilibrium steps, initiated by the protonation of one of the acetal oxygen atoms. This protonation converts a poor leaving group (an alkoxide) into a good one (an alcohol).

The key steps are as follows:

-

Protonation: A lone pair on one of the acetal oxygens attacks a proton (H⁺) from the acid catalyst.

-

Formation of the Oxocarbenium Ion: The C-O bond of the protonated oxygen cleaves, and the resulting alcohol is eliminated. The adjacent oxygen atom uses a lone pair to form a double bond with the acetal carbon, resulting in a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to yield the hemiacetal intermediate.

-

Repeat and Release: The process of protonation, elimination, nucleophilic attack, and deprotonation is repeated for the second alkoxy group, ultimately releasing the deprotected diol and benzaldehyde.

The general mechanism is illustrated below.

Caption: Acid-catalyzed acyl migration via a cyclic orthoester intermediate.

Validated Experimental Protocols

The following protocols provide a self-validating framework for both deprotection and stability analysis.

Protocol 1: Standard Deprotection using Aqueous Acetic Acid

This protocol describes the complete removal of the 4,6-O-benzylidene acetal.

-

Dissolution: Dissolve 4,6-O-benzylidene-D-glucal (1.0 eq) in a minimal amount of a co-solvent like THF or acetone if needed, then add 80% aqueous acetic acid (v/v) to form a solution of approximately 0.1 M concentration.

-

Reaction: Stir the solution at room temperature (or heat to 40-50°C for faster reaction).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product (D-glucal) will have a much lower Rf value than the starting material. Benzaldehyde will also be visible on the TLC plate.

-

Quenching & Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, neutralizing the acetic acid.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product, which contains D-glucal and benzaldehyde, can be purified by flash column chromatography on silica gel to yield the pure diol.

Protocol 2: Workflow for Assessing Stability under Custom Acidic Conditions

This workflow allows for the systematic evaluation of the substrate's stability against a specific acid.

Caption: Workflow for quantitative stability testing of the benzylidene acetal.

Analytical Considerations: For quantitative analysis, methods like HPLC, GC-MS (after derivatization), or quantitative NMR (qNMR) are essential. [1][2]These techniques allow for precise measurement of the disappearance of the starting material and the appearance of products over time.

Conclusion: Strategic Mastery of a Versatile Tool

The 4,6-O-benzylidene group is more than a simple protecting group; it is a strategic tool whose effectiveness is directly proportional to the chemist's understanding of its stability. While readily cleaved under a variety of acidic conditions, this lability can be precisely controlled by manipulating the reaction environment. By carefully considering the choice of acid, solvent, and temperature, and by being vigilant for potential side reactions like acyl migration, researchers can harness the full synthetic potential of 4,6-O-benzylidene-D-glucal. This guide provides the foundational knowledge and practical methodologies to transform potential liabilities into predictable and powerful synthetic operations.

References

- Fraser-Reid, B., & Madsen, R. (2001). D-Glucal and Its Derivatives. In Carbohydrates in Chemistry and Biology. Wiley-VCH Verlag GmbH & Co. KGaA.

-

THE PREPARATION OF 4,6-O-BENZYLIDENE-D-GLUCAL AND THE REACTION OF METHYLLITHIUM WITH METHYL 2,3-ANHYDRO-4,6-O-BENZYLIDENE-α-D-ALLOPYRANOSIDE. Canadian Science Publishing. [Link]

-

A facile synthesis of 4,6-O-benzylidene glucal. ResearchGate. [Link]

-

Acyl Group Migration in Carbohydrates. Doria.fi. [Link]

-

A new entry to 4,6- O-benzylidene glucal from phenyl 1-seleno-α- d-mannopyranoside. DeepDyve. [Link]

-

Glucopyranoside, methyl 6-bromo-6-deoxy-, 4-benzoate, α-D. Organic Syntheses Procedure. [Link]

-

Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. [Link]

-

Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals. PMC - NIH. [Link]

-

Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

-

Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. PubMed. [Link]

-

A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. [Link]

-

Orthogonal Protection Definition. Fiveable. [Link]

-

Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. PMC - PubMed Central. [Link]

-

Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium. Thieme Connect. [Link]

-

Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. NIH. [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

-

Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals. [Link]

-

Acetyl Group Migration across the Saccharide Units in Oligomannoside Model Compound. ResearchGate. [Link]

-

General Acid Catalyzed Acetal Hydrolysis. ElectronicsAndBooks. [Link]

-

Comparative study for analysis of carbohydrates in biological samples. PMC. [Link]

-

ANALYSIS OF CARBOHYDRATES. University of Massachusetts. [Link]

-

GPAT Syllabus 2026. Careers360. [Link]

-

Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University Research Portal. [Link]

-

Analytical Techniques to Study Carbohydrates. ResearchGate. [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

-

Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. DergiPark. [Link]

-

Improved preparation of methyl 4,6-O-benzylidene-α-D-glucopyranoside. ResearchGate. [Link]

-

Benzylidene Acetals. Organic Chemistry Portal. [Link]

-

A facile synthesis of 4,6-O-benzylidene-D-glycals via 1,5-anhydro-4,6-O-benzylidene-D-hex-1-en-3-ulose. PubMed. [Link]

-